REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[CH2:3][CH:4]([CH2:11][C:12]([F:15])([F:14])[F:13])[C:5](N(OC)C)=[O:6].[H-].C([Al+]CC(C)C)C(C)C.Cl>C(Cl)Cl>[F:1][C:2]([F:16])([F:17])[CH2:3][CH:4]([CH2:11][C:12]([F:13])([F:14])[F:15])[CH:5]=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
FC(CC(C(=O)N(C)OC)CC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −70° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
transferred via a cannula to a flask
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 25° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases were split
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 5 mL of CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
FC(CC(C=O)CC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |